Cas no 32433-28-6 (N-(Quinolin-4-yl)acetamide)

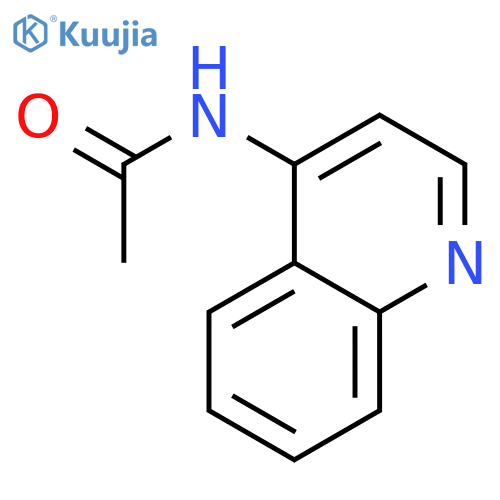

N-(Quinolin-4-yl)acetamide structure

商品名:N-(Quinolin-4-yl)acetamide

N-(Quinolin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(Quinolin-4-yl)acetamide

- Acetamide,N-4-quinolinyl-

- N-quinolin-4-ylacetamide

- N-4-Quinolinylacetamide

- SB67665

- Acetamide, N-4-quinolinyl-

- 4-Acetamidoquinoline

- SCHEMBL13113090

- 32433-28-6

- AKOS015897042

- 13PLR20HSG

- DTXSID20186178

- FT-0713822

- L10180

- 4-Acetylaminoquinoline

- UNII-13PLR20HSG

- Oprea1_514702

- CCRIS 1689

- DB-032394

-

- MDL: MFCD00474717

- インチ: InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)

- InChIKey: OEONEHOVSJDOGK-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N=C1C=CNC2=CC=CC=C21

計算された属性

- せいみつぶんしりょう: 186.0794

- どういたいしつりょう: 186.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 42Ų

じっけんとくせい

- 密度みつど: 1.242

- ゆうかいてん: 174 ºC

- ふってん: 320.7°C (rough estimate)

- 屈折率: 1.5300 (estimate)

- PSA: 41.99

N-(Quinolin-4-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM143049-1g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95% | 1g |

$222 | 2023-02-17 | |

| Chemenu | CM143049-10g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95% | 10g |

$968 | 2021-08-05 | |

| Alichem | A189005178-5g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95% | 5g |

$552.08 | 2023-09-02 | |

| Alichem | A189005178-1g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95% | 1g |

$183.60 | 2023-09-02 | |

| Chemenu | CM143049-5g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95% | 5g |

$622 | 2021-08-05 | |

| Ambeed | A337584-1g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95+% | 1g |

$200.0 | 2024-04-20 | |

| Crysdot LLC | CD11145347-10g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95+% | 10g |

$1027 | 2024-07-15 | |

| Crysdot LLC | CD11145347-5g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95+% | 5g |

$658 | 2024-07-15 | |

| Alichem | A189005178-10g |

N-(Quinolin-4-yl)acetamide |

32433-28-6 | 95% | 10g |

$823.68 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733258-1g |

n-(Quinolin-4-yl)acetamide |

32433-28-6 | 98% | 1g |

¥2100.00 | 2024-08-02 |

N-(Quinolin-4-yl)acetamide 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

32433-28-6 (N-(Quinolin-4-yl)acetamide) 関連製品

- 7145-71-3(n-(1h-Indol-5-yl)acetamide)

- 27461-33-2(5-Acetamidoisoquinoline)

- 22433-76-7(N-(Quinolin-6-yl)acetamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32433-28-6)N-(Quinolin-4-yl)acetamide

清らかである:99%

はかる:1g

価格 ($):180.0